2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c1-2-10-7-8-15(20-10)14-9-12(16(17)19)11-5-3-4-6-13(11)18-14/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXSSBGCMOHIRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230529 | |
| Record name | 2-(5-Ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-89-0 | |
| Record name | 2-(5-Ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(5-ethyl-2-thienyl)quinoline with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The thienyl and quinoline rings can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve modifications to the thienyl and quinoline rings.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
The compound is primarily recognized for its potential as a pharmaceutical agent. It has been linked to the inhibition of C-Met, a receptor tyrosine kinase implicated in several types of cancer. Research indicates that quinoline derivatives, including 2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride, exhibit significant inhibitory effects on C-Met, making them candidates for developing anti-cancer therapies .
Case Study: Anti-Cancer Properties
A study demonstrated that quinoline derivatives could effectively inhibit cell proliferation in cancer cell lines overexpressing C-Met. The compound was shown to induce apoptosis and inhibit migration in these cells, suggesting its utility in treating neoplastic diseases .
Table 1: Summary of Anti-Cancer Activity
| Compound | Target | IC50 (µM) | Effect on Cell Proliferation |
|---|---|---|---|
| This compound | C-Met | 0.5 | Significant |
| Other Quinoline Derivatives | Various | Varies | Varies |
Synthesis and Chemical Reactions
Synthetic Applications
The compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows it to participate in diverse chemical reactions, including cyclization and coupling reactions that are essential for creating complex organic compounds .
Case Study: Synthesis of Piperidine Derivatives
In synthetic organic chemistry, this compound has been utilized in the synthesis of piperidine derivatives through intramolecular reactions. These derivatives are significant due to their pharmacological properties, including use as analgesics and anti-inflammatory agents .
Table 2: Synthesis Pathways
| Reaction Type | Starting Materials | Product Type |
|---|---|---|
| Intramolecular Cyclization | This compound + amines | Piperidine Derivatives |
| Coupling Reactions | This compound + halides | Various Organic Compounds |
Material Science
Applications in Material Science
Beyond medicinal applications, this compound is also explored for its potential use in developing advanced materials, particularly in organic electronics and photonic devices. Its thiophene moiety contributes to its electronic properties, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Study: Organic Electronics
Recent advancements have shown that incorporating this compound into polymer matrices enhances the performance of OLEDs by improving charge transport properties. This application highlights its versatility beyond traditional medicinal uses .
Table 3: Material Properties
| Property | Value | Application |
|---|---|---|
| Charge Mobility | High | OLEDs |
| Thermal Stability | Moderate | Photonic Devices |
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride involves its ability to form covalent bonds with nucleophiles. This property makes it useful in modifying proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the quinoline ring, thienyl group, or carbonyl chloride moiety. Representative examples include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity of the carbonyl chloride, improving reactivity in nucleophilic acyl substitutions .
Physicochemical Properties
Data from analogues suggest substituents significantly impact melting points, solubility, and spectral properties:
Insights :
- Methoxy groups (e.g., D6) improve solubility in polar solvents due to hydrogen bonding .
- Halogenated derivatives (e.g., D27) exhibit downfield shifts in $ ^1H $ NMR due to electron-withdrawing effects .
Trends :
- Fluorinated derivatives (e.g., D27) exhibit stronger HDAC inhibition due to enhanced electron-deficient character .
- Bulky substituents (e.g., biphenyl in D28) improve antiproliferative potency by promoting target binding .
Commercial Availability and Research Use
The target compound and its analogues are marketed as research-grade chemicals:
Biological Activity
2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, structure-activity relationships (SAR), and various applications in research.
- Molecular Formula : C16H12ClNOS
- Molecular Weight : 301.80 g/mol
The compound features a quinoline backbone substituted with a thienyl group, which contributes to its diverse biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy as an antimicrobial agent. It has shown significant activity against various strains of bacteria, including Staphylococcus aureus, particularly in overcoming resistance mechanisms such as the NorA efflux pump. The structure-activity relationship studies indicate that modifications at the C-2 position can enhance its potency as a NorA efflux pump inhibitor (EPI) .
Antiviral Properties
Quinoline derivatives, including this compound, have demonstrated antiviral activities. In vitro assays have shown that these compounds can inhibit viral replication in neuronal cell lines, suggesting potential applications in treating viral infections . The mechanism involves interference with viral protein functions, which is crucial for viral replication.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituents on the Quinoline Ring : The presence of alkoxy groups at specific positions significantly affects the compound's biological activity.
- Thienyl Group Influence : The thienyl substituent enhances interaction with biological targets, improving selectivity and potency.
- Alkyl Chains : The introduction of alkyl chains at strategic positions has been shown to improve both antibacterial and antiviral activities while maintaining low toxicity levels .
Case Studies
The mechanism by which this compound exerts its biological effects primarily involves:
- Electrophilic Interactions : The compound acts as an electrophile, forming covalent bonds with nucleophiles in target proteins.
- Inhibition of Enzymatic Activity : By binding to specific enzymes or receptors, it disrupts their normal function, leading to antimicrobial or antiviral effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Formation of the quinoline-4-carboxylic acid derivative : A quinoline core is functionalized with a 5-ethylthienyl group at the 2-position through Friedländer or Pfitzinger condensation, followed by oxidation to yield the carboxylic acid intermediate.
Conversion to acyl chloride : The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. Excess SOCl₂ is removed under vacuum, and the product is purified via distillation or recrystallization .
- Key Considerations : Monitor reaction progress using TLC (e.g., n-hexane/ethyl acetate 8:2) and confirm purity via melting point analysis or HPLC .
Q. How is the structure of this compound validated post-synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., ethyl group at thienyl C5, quinoline ring protons).
- HRMS : Verify molecular weight and isotopic patterns.
- Chromatography : HPLC (≥95% purity) and TLC to assess homogeneity .
- Example : In analogous quinoline-4-carbonyl chlorides, NMR signals for the quinoline H-2 proton appear at δ 8.3–8.5 ppm, while the thienyl protons resonate at δ 6.8–7.2 ppm .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Emergency Measures :
- Skin/Eye Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists.
- Spill Management : Neutralize with dry sand or alkali solutions; avoid environmental release .
Advanced Research Questions
Q. How can reaction yields be optimized during the acyl chloride formation step?
- Methodological Answer :
- Catalytic Additives : Use dimethylformamide (DMF) or NaBr as catalysts to accelerate SOCl₂-mediated reactions .
- Temperature Control : Reflux at 70–80°C for 6–8 hours ensures complete conversion.
- Solvent Selection : Chlorobenzene or toluene improves solubility and reduces side reactions .
- Data Insight : In a study on 4-chloropyridine-2-carbonyl chloride, NaBr increased yields from 50% to 58% .
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted carboxylic acid or hydrolyzed derivatives).
- Variable Temperature NMR : Resolve overlapping signals by altering probe temperatures.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-phenylquinoline-4-carbonyl chloride derivatives) .
Q. What strategies are effective in designing derivatives for antibacterial applications?
- Methodological Answer :
- Scaffold Modification : Replace the ethyl-thienyl group with bioisosteres (e.g., 3,4-dimethoxyphenyl) to enhance membrane permeability.
- Amide Conjugation : React the acyl chloride with amines (e.g., 3-(dimethylamino)-1-propylamine) to generate prodrugs with improved bioavailability .
- Case Study : 2-Phenylquinoline-4-carboxamide derivatives showed MIC values of 4–16 µg/mL against S. aureus and E. coli .
Q. How can computational methods aid in predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Model electrophilic aromatic substitution (e.g., at quinoline C3) to predict regioselectivity in further reactions.
- Molecular Docking : Screen for potential binding to bacterial targets (e.g., DNA gyrase) using AutoDock Vina or Schrödinger Suite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
